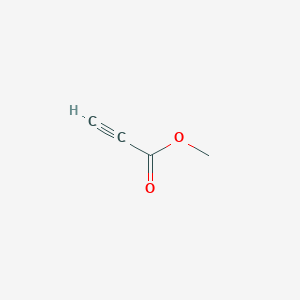
Methyl propiolate
Cat. No. B050738
Key on ui cas rn:
922-67-8
M. Wt: 84.07 g/mol
InChI Key: IMAKHNTVDGLIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09447101B2
Procedure details


The compound pyrrole-1,3-dicarboxylate 1 (5 g, 25.4 mmol, prepared according to Kamijo, S., Kanazawa, C., and Yamamoto Y. J. AM. CHEM. SOC. 2005, 127, 9260-9266, wherein the starting materials methyl propiolate and ethyl isocyanoacetate were purchased from Darui chemical Co., Ltd) was dissolved in 25 mL of anhydrous N,N-dimethylformamide, and cooled in an ice bath to 0° C. Sodium hydride (60%, dispensed in mineral oil, 1.22 g, 30.5 mmol) was added in batches. The mixture was stirred for 1 hour at room temperature. Then 300 mL of chloramine solution in diethyl ether prepared in advance was added in one portion and stirred overnight at room temperature under nitrogen atmosphere. The reaction mixture was quenched with saturated sodium thiosulfate solution and diluted with water. The diethyl ether layer was separated and the aqueous layer was extracted once with ethyl acetate. The organic layers were combined and washed with water for three times, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 6.2 g of crude product which is directly subjected to ammonolysis without purification. To each 3 g of crude product was added 80 mL of saturated solution of ammonia in methanol and the reaction was carried out at 80° C. in a sealed tube for 2 days. The reaction mixture was concentrated to precipitate solid, then allowed to settle for about 1 hour, and filtered to obtain 3 g product as white solid. The yield of two steps was 64.6%. m.p. 222-224° C.
Name
pyrrole-1,3-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[N:1]1(C([O-])=O)C=C[C:3](C([O-])=O)=[CH:2]1.[C:12]([O:16][CH3:17])(=[O:15])[C:13]#[CH:14].[N+:18](CC(OCC)=O)#[C-].[H-].[Na+].NCl.C[N:31](C)[CH:32]=[O:33]>C(OCC)C>[NH2:18][N:1]1[C:2]([C:32](=[O:33])[NH2:31])=[CH:3][C:13]([C:12]([O:16][CH3:17])=[O:15])=[CH:14]1 |f:3.4|
|
Inputs


Step One
|
Name
|
pyrrole-1,3-dicarboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(C=C(C=C1)C(=O)[O-])C(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
1.22 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
NCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in one portion
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight at room temperature under nitrogen atmosphere
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with saturated sodium thiosulfate solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The diethyl ether layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted once with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water for three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 6.2 g of crude product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is directly subjected to ammonolysis without purification
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To each 3 g of crude product was added 80 mL of saturated solution of ammonia in methanol
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction was carried out at 80° C. in a sealed tube for 2 days
|
|
Duration
|
2 d
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate solid
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to settle for about 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN1C=C(C=C1C(N)=O)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

